REACTION_CXSMILES
|
C(O[C:5](=[O:7])[CH3:6])(=O)C.[NH2:8][C:9]1[C:10]([CH3:15])=[N:11][CH:12]=[CH:13][CH:14]=1.C(N(C(C)C)CC)(C)C>ClCCl>[CH3:15][C:10]1[C:9]([NH:8][C:5](=[O:7])[CH3:6])=[CH:14][CH:13]=[CH:12][N:11]=1
|
Name
|
|
Quantity
|
1.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
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NC=1C(=NC=CC1)C
|
Name
|
|
Quantity
|
3.1 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
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ClCCl
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
|
Details
|
extracted with water and brine
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with dichloromethane and ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organics were dried over sodium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting yellow oil was purified by chromatography (0% to 66% ethyl acetate in hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC=CC=C1NC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |